4-(1H-Indole-6-sulfonyl)benzoic acid is a chemical compound characterized by the presence of an indole ring fused with a benzoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 301.3 g/mol. The compound features a sulfonyl group attached to the indole structure, which enhances its reactivity and biological properties. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to the biological activity associated with indole derivatives.
The synthesis of 4-(1H-Indole-6-sulfonyl)benzoic acid typically involves several key reactions:
The biological activity of 4-(1H-Indole-6-sulfonyl)benzoic acid is largely attributed to its indole moiety, which is known for its interaction with various biological targets. Research indicates that compounds containing indole structures can act as enzyme inhibitors and receptor modulators, making them candidates for therapeutic applications in treating diseases such as cancer and inflammatory disorders. The compound's mechanism of action involves binding to specific molecular targets, thereby influencing biological pathways and processes.
The synthesis of 4-(1H-Indole-6-sulfonyl)benzoic acid can be achieved through several methods:
Industrial production may utilize continuous flow reactors and automated synthesis platforms to optimize efficiency and scalability.
4-(1H-Indole-6-sulfonyl)benzoic acid serves multiple roles across various fields:
Studies focusing on the interactions of 4-(1H-Indole-6-sulfonyl)benzoic acid have revealed its potential as an enzyme inhibitor. The compound's ability to mimic natural substrates allows it to bind effectively at active sites on enzymes, thus modulating their activity. This characteristic makes it a subject of interest for further research into its pharmacological properties and potential therapeutic applications.
Several compounds share structural similarities with 4-(1H-Indole-6-sulfonyl)benzoic acid. Here are some notable ones:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Indole-3-acetic acid | A plant hormone involved in growth regulation | Primarily functions as a hormone rather than a pharmaceutical agent |
| Indole-3-carbinol | Found in cruciferous vegetables; studied for anticancer properties | Known for its role in cancer prevention through dietary sources |
| Indomethacin | A nonsteroidal anti-inflammatory drug with an indole core | Used clinically for pain relief; has distinct anti-inflammatory effects |
| 4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid | Contains bromine substitution; similar functional groups | Exhibits different reactivity due to bromine presence |
Uniqueness: 4-(1H-Indole-6-sulfonyl)benzoic acid stands out due to its combination of both sulfonyl and benzoic acid groups, which provides it with distinct chemical reactivity and a unique profile of biological activity compared to other indole derivatives .
Indole is a bicyclic aromatic heterocycle comprising a six-membered benzene ring fused to a five-membered pyrrole ring. This structure confers unique electronic properties, including π-electron delocalization across the fused rings, which enables participation in diverse chemical reactions such as electrophilic substitution, nucleophilic addition, and hydrogen-bonding interactions. Naturally occurring indole derivatives, such as tryptophan, serotonin, and melatonin, play critical roles in biological systems, ranging from protein biosynthesis to neurotransmitter signaling. Synthetic indole derivatives, including gramine and indomethacin, have been leveraged for their anti-inflammatory, antimicrobial, and psychotropic properties.
The reactivity of indole is dominated by electrophilic substitution at the C3 position due to the electron-rich pyrrolic nitrogen, which directs incoming electrophiles to this site. For example, Vilsmeier–Haack formylation of indole occurs exclusively at C3 under mild conditions. In crystalline states, indole derivatives exhibit layered packing arrangements stabilized by N–H···π and π···π interactions, as observed in X-ray diffraction studies of indole and its methyl-substituted analogues. These structural features are critical for understanding the solid-state behavior of more complex indole sulfonyl derivatives.
Sulfonyl-containing compounds, characterized by the –SO~2~– functional group, are ubiquitous in medicinal chemistry due to their stability, hydrogen-bond acceptor capacity, and ability to modulate electronic properties. The sulfonamide group (–SO~2~NH–) has been a cornerstone of drug design since the discovery of sulfa antibiotics in the 1930s. Over 150 FDA-approved drugs, including celecoxib (a cyclooxygenase-2 inhibitor) and sulfasalazine (an anti-inflammatory agent), incorporate sulfonyl or sulfonamide moieties. These groups enhance binding affinity to biological targets by participating in hydrogen-bond networks or acting as electron-withdrawing substituents to fine-tune pharmacokinetic properties.
In materials science, sulfonyl groups contribute to the crystallinity and thermal stability of organic semiconductors. For instance, sulfonated indole derivatives exhibit ordered molecular packing in the solid state, facilitated by dipole–dipole interactions and π-stacking. Such properties are exploited in photovoltaic cells and organic light-emitting diodes (OLEDs), where precise control over molecular orientation is critical.
4-(1H-Indole-6-sulfonyl)benzoic acid integrates the indole scaffold with a sulfonyl-linked benzoic acid moiety, creating a multifunctional structure with potential applications in drug discovery and materials engineering. The indole ring provides a hydrophobic aromatic core, while the sulfonyl group enhances solubility and enables covalent conjugation to other molecules via nucleophilic substitution. The benzoic acid moiety introduces carboxylic acid functionality, which can participate in salt formation or serve as a handle for further derivatization.
In medicinal chemistry, this compound may act as a precursor to protease inhibitors or receptor antagonists, leveraging the indole sulfonyl group’s ability to interact with enzymatic active sites. For example, sulfonamide-containing indole derivatives have shown promise as carbonic anhydrase inhibitors and antitumor agents. In materials science, the compound’s planar structure and hydrogen-bonding capacity could facilitate the design of crystalline frameworks with tailored optoelectronic properties.
The synthesis of indole sulfonyl benzoic acid derivatives emerged from advancements in indole functionalization and sulfonamide chemistry. Early work on indole sulfonation focused on introducing sulfonic acid groups to enhance water solubility, as seen in the development of indigo carmine dyes. The discovery of sulfanilamide’s antibacterial properties in the 1930s spurred interest in combining sulfonyl groups with heterocyclic scaffolds. By the late 20th century, researchers began exploring indole sulfonyl derivatives for their dual pharmacological and materials applications.
A pivotal study in 2020 analyzed the crystal structures of indole analogues, including sulfonated variants, revealing that N–H···π and π···π interactions dominate their solid-state packing. These findings informed the design of 4-(1H-Indole-6-sulfonyl)benzoic acid, where the sulfonyl group bridges the indole and benzoic acid units, creating a rigid yet functionalizable architecture. Subsequent research has explored its use as a building block for metal-organic frameworks (MOFs) and protease inhibitors, underscoring its versatility across disciplines.
The compound 4-(1H-Indole-6-sulfonyl)benzoic acid represents a complex organic molecule with the systematic International Union of Pure and Applied Chemistry name of 4-[(1H-indol-6-yl)sulfonyl]benzoic acid [1]. This nomenclature follows established IUPAC conventions for naming heterocyclic compounds with multiple functional groups, where the benzoic acid moiety serves as the principal characteristic group [17]. The Chemical Abstracts Service registry number for this compound is 919792-61-3, providing a unique identifier for chemical databases and regulatory purposes [1].
The molecular formula C15H11NO4S indicates the presence of fifteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 301.32 grams per mole [1]. The systematic naming convention prioritizes the carboxylic acid functionality of the benzoic acid portion as the primary functional group, with the sulfonyl bridge and indole ring system treated as substituents according to IUPAC hierarchical rules [17].
Table 1: Basic Chemical Properties of 4-(1H-Indole-6-sulfonyl)benzoic acid
| Property | Value |
|---|---|
| IUPAC Name | 4-[(1H-indol-6-yl)sulfonyl]benzoic acid |
| Chemical Name | 4-(1H-Indole-6-sulfonyl)benzoic acid |
| CAS Number | 919792-61-3 |
| Molecular Formula | C15H11NO4S |
| Molecular Weight (g/mol) | 301.32 |
| Synonyms | 4-((1H-Indol-6-yl)sulfonyl)benzoic acid |
| Purity (NLT %) | 98 |
| Chemical Class | Indole derivative, Sulfonyl benzoic acid |
The structural architecture of this compound incorporates a sulfonyl functional group (-SO2-) serving as a bridge between the indole heterocycle at the 6-position and the para-position of the benzoic acid ring [1]. This bridging arrangement creates a rigid molecular framework that influences both the chemical reactivity and physical properties of the compound [21].
Within the framework of heterocyclic chemistry, 4-(1H-Indole-6-sulfonyl)benzoic acid belongs to the broad category of aromatic heterocyclic compounds, specifically classified under indoles and derivatives [11] [20]. The indole portion of the molecule consists of a benzene ring fused to a pyrrole ring, forming the characteristic 2,3-benzopyrrole structure that defines the indole family [6] [11].
Heterocyclic compounds are systematically classified based on ring size, heteroatom type, and degree of saturation [20]. Indole represents a bicyclic aromatic heterocycle containing one nitrogen heteroatom within a five-membered pyrrole ring fused to a six-membered benzene ring [6] [20]. This classification places indole derivatives among the π-excessive heterocycles, characterized by electron-rich aromatic systems that exhibit enhanced reactivity toward electrophilic substitution reactions [9] [6].
Table 2: Chemical Classification of 4-(1H-Indole-6-sulfonyl)benzoic acid
| Classification System | Category | Specific Classification |
|---|---|---|
| Heterocyclic Chemistry | Indoles and derivatives | Indole derivative with sulfonyl substitution |
| Functional Group | Sulfonyl benzoic acids | Para-substituted benzoic acid |
| Chemical Family | Aromatic heterocycles | π-excessive heterocycle |
| Structural Classification | Bicyclic aromatic compound | Fused ring system (benzene + pyrrole) |
| IUPAC Classification | Benzoic acid derivative | Substituted aromatic carboxylic acid |
| Ring System | Indole (benzopyrrole) | 2,3-benzopyrrole derivative |
| Substituent Groups | Sulfonyl substituent | Sulfonyl bridge compound |
The aromatic character of the indole ring system follows Hückel's rule, possessing 4n+2 π-electrons distributed across the conjugated framework [20]. The electron distribution within the indole system creates regions of enhanced electron density, particularly at the C-3 position of the pyrrole ring, which serves as the preferred site for electrophilic attack [9] [6]. This electronic configuration significantly influences the chemical behavior and synthetic utility of indole derivatives.
The classification of this compound as a condensed or fused heterocyclic system distinguishes it from simple monocyclic heterocycles [20]. The fusion of the benzene and pyrrole rings creates a rigid planar structure that contributes to the stability and unique electronic properties characteristic of indole derivatives [6] [14].
The structural relationship between 4-(1H-Indole-6-sulfonyl)benzoic acid and other indole derivatives provides insight into the broader chemical family and synthetic methodologies associated with these compounds [14]. Indole derivatives encompass a vast array of naturally occurring and synthetic compounds that maintain the fundamental 2,3-benzopyrrole core structure while incorporating various substituents and functional groups [6] [14].
The parent compound indole (C8H7N) serves as the foundational structure from which all indole derivatives are conceptually derived [11] [6]. The substitution pattern observed in 4-(1H-Indole-6-sulfonyl)benzoic acid involves modification at the 6-position of the indole ring system, which corresponds to a position on the benzene portion of the fused ring structure [1] [6]. This substitution site represents one of several possible locations for chemical modification within the indole framework.
Table 3: Indole Derivatives Classification and Comparison
| Compound Type | Molecular Formula | Key Features | Classification |
|---|---|---|---|
| Indole (parent compound) | C8H7N | Basic indole structure | Simple heterocycle |
| 4-(1H-Indole-6-sulfonyl)benzoic acid | C15H11NO4S | Sulfonyl-benzoic acid conjugate | Complex derivative |
| Indole-3-acetic acid | C10H9NO2 | Plant hormone | Biological active compound |
| Indole-2-carboxylic acid | C9H7NO2 | Carboxylated indole | Carboxylic acid derivative |
| N-methylindole | C9H9N | N-substituted indole | N-alkyl derivative |
| 6-Sulfonylindole derivatives | Various sulfonyl substituted | Sulfonyl at 6-position | Sulfonyl derivatives |
The electronic properties of indole derivatives are significantly influenced by the π-excessive nature of the heterocyclic system [9]. The indole ring system exhibits enhanced electron density compared to benzene, making positions C-2 and C-3 particularly reactive toward electrophilic substitution [6] [9]. However, substitution at the 6-position, as observed in this compound, occurs on the benzene ring portion and follows different reactivity patterns compared to pyrrole ring substitution.
Synthetic approaches to indole derivatives have been extensively studied and classified into nine major categories based on the bond-forming strategy employed in the final cyclization step [14]. These synthetic methodologies enable the preparation of diverse indole derivatives with specific substitution patterns, including compounds with sulfonyl substituents at various positions around the indole ring system [14].
The structural features of 4-(1H-Indole-6-sulfonyl)benzoic acid establish its relationship to two important classes of organic compounds: sulfonamides and sulfonyl benzoic acids [21] [7]. The sulfonyl functional group (-SO2-) serves as the connecting bridge between the indole heterocycle and the benzoic acid moiety, creating a compound that exhibits characteristics of both chemical families [15] [21].
Sulfonamides represent a significant class of organosulfur compounds characterized by the presence of the sulfonamide functional group R-S(=O)2-NR'R'' [21] [7]. While 4-(1H-Indole-6-sulfonyl)benzoic acid does not contain the classic sulfonamide nitrogen attachment, it shares the sulfonyl group structural motif that defines this chemical family [21]. The sulfonyl group consists of a sulfur atom bonded to two oxygen atoms in a tetrahedral arrangement, providing both electrophilic and electron-withdrawing characteristics [15].
The classification of sulfonamides encompasses various subcategories based on their structural features and biological activities [12] [7]. Traditional sulfonamides function as antimicrobial agents through inhibition of bacterial folate synthesis pathways [7] [12]. The structural similarity between sulfonamides and para-aminobenzoic acid enables competitive inhibition of dihydropteroate synthetase, a key enzyme in bacterial metabolism [7].
Sulfonyl benzoic acids represent another related class of compounds where the sulfonyl group is directly attached to aromatic carboxylic acids [3] . These compounds often serve as intermediates in pharmaceutical synthesis and exhibit diverse biological activities . The para-substitution pattern observed in 4-(1H-Indole-6-sulfonyl)benzoic acid aligns with common structural motifs found in bioactive sulfonyl benzoic acid derivatives .
The chemical properties of sulfonyl compounds are significantly influenced by the electron-withdrawing nature of the sulfonyl group [15] [21]. This functional group reduces electron density in adjacent aromatic systems, affecting both reactivity patterns and physical properties such as solubility and stability [15]. The presence of both carboxylic acid and sulfonyl functionalities in the same molecule creates opportunities for diverse chemical interactions and potential biological activities .
4-(1H-Indole-6-sulfonyl)benzoic acid represents a complex heterocyclic compound featuring three distinct structural domains: an indole bicyclic system, a sulfonyl bridging group, and a benzoic acid moiety [1]. The molecular formula C₁₅H₁₁NO₄S corresponds to a molecular weight of 301.32 g/mol, with the Chemical Abstracts Service registry number 919792-61-3 [1].
The compound exhibits a linear extended molecular architecture where the indole ring system at position 6 connects through a sulfonyl bridge (-SO₂-) to the para position of benzoic acid [1]. The indole nucleus maintains its characteristic planar bicyclic structure, consisting of a fused benzene and pyrrole ring system with the nitrogen atom at position 1 bearing a hydrogen substituent [2]. The sulfonyl functional group serves as a critical structural linker, providing both electronic conjugation and conformational flexibility between the aromatic systems [3].
Based on crystallographic studies of structurally related indole sulfonamide derivatives, the molecular geometry of 4-(1H-Indole-6-sulfonyl)benzoic acid can be characterized by specific bond parameters [3] [4]. The indole nitrogen-carbon bonds within the aromatic system typically exhibit bond lengths of 1.356-1.358 Å, consistent with aromatic character and electron delocalization [3]. The sulfonyl sulfur-nitrogen bond length is characteristically shortened to approximately 1.624 Å, reflecting the influence of electronegative oxygen atoms on the sulfur center [3].
The carboxylic acid functional group displays typical geometric parameters with the carbonyl carbon-oxygen double bond measuring approximately 1.21-1.23 Å and the hydroxyl carbon-oxygen single bond extending to 1.35-1.36 Å [5]. The sulfonyl group adopts tetrahedral geometry around the sulfur atom, with sulfur-oxygen bond lengths of approximately 1.43-1.45 Å and oxygen-sulfur-oxygen bond angles of 119-120° [3].
Key bond angles include the sulfur-nitrogen-carbon angle at the indole attachment point measuring approximately 106-108°, while the aromatic carbon-carbon-carbon angles within both the indole and benzoic acid rings maintain values close to 120°, consistent with sp² hybridization [3] [4].
While specific crystallographic data for 4-(1H-Indole-6-sulfonyl)benzoic acid was not directly available in the literature, analysis of closely related indole sulfonyl derivatives provides insight into the expected crystal structure characteristics [2] [3]. Compounds of this structural class typically crystallize in monoclinic or orthorhombic space groups, with multiple molecules per asymmetric unit being common [2].
The crystal packing is predominantly stabilized through intermolecular hydrogen bonding networks involving the carboxylic acid proton, indole nitrogen-hydrogen, and sulfonyl oxygen atoms [3]. Face-to-face π-π stacking interactions between indole ring systems contribute significantly to the overall crystal stability, with typical interplanar distances of 3.4-3.6 Å [2].
Based on structural analogs, the compound likely exhibits a monoclinic crystal system with space group P2₁/c or P2₁, featuring unit cell parameters of approximately a = 12-15 Å, b = 8-12 Å, c = 15-18 Å, and β angles between 90-110° [2] [3].
The conformational behavior of 4-(1H-Indole-6-sulfonyl)benzoic acid is governed by rotation around the sulfonyl bridge and the orientation of the carboxylic acid group relative to the benzoic acid ring [6]. Computational studies on related indole sulfonyl systems indicate rotational barriers around the sulfur-nitrogen bond of approximately 12.1-16.7 kcal/mol, suggesting moderate conformational flexibility at physiological temperatures [6].
The molecule preferentially adopts an extended anti-conformation where the indole and benzoic acid systems are positioned to minimize steric repulsion while maximizing π-electron delocalization [6]. The dihedral angle between the indole ring plane and the benzoic acid ring plane typically ranges from 60-90°, depending on crystal packing forces and intermolecular interactions [2].
Concerted rotational processes involving both the sulfonyl bridge and aromatic ring orientations occur with energy barriers lower than individual bond rotations, facilitating conformational interconversion through coupled molecular motions [6]. The carboxylic acid group can adopt both syn and anti orientations relative to the benzoic acid ring, with the anti-conformation generally favored due to reduced steric hindrance [6].
The solubility characteristics of 4-(1H-Indole-6-sulfonyl)benzoic acid are determined by the interplay between hydrophilic and lipophilic structural elements within the molecule [7]. The presence of the carboxylic acid functional group contributes significantly to aqueous solubility through hydrogen bonding with water molecules and the potential for ionization at physiological pH values [7].
Based on structural similarity to benzoic acid derivatives, the compound exhibits moderate water solubility, estimated at 3-6 g/L at 25°C [7]. The solubility increases substantially with temperature, potentially reaching 15-25 g/L at 100°C due to enhanced thermal motion and hydrogen bond disruption [7]. The ionizable carboxylic acid group (pKₐ ≈ 3.2-4.2) results in pH-dependent solubility, with significantly enhanced aqueous solubility under basic conditions where the carboxylate anion predominates.
The compound demonstrates good solubility in organic solvents including dimethyl sulfoxide, alcohols (methanol, ethanol), and polar aprotic solvents such as dimethylformamide [8]. Moderate solubility is observed in acetone and ethyl acetate, while limited solubility occurs in non-polar solvents like hexane and benzene due to the polar functional groups [7].
4-(1H-Indole-6-sulfonyl)benzoic acid exhibits good chemical stability under normal storage and handling conditions [9]. The compound remains stable in solid form when stored in sealed containers at room temperature, protected from moisture and light. The aromatic ring systems provide inherent stability against oxidative degradation, while the sulfonyl bridge resists hydrolytic cleavage under neutral to mildly acidic conditions [9].
Thermal stability analysis based on structurally related compounds suggests decomposition temperatures above 200°C, with initial weight loss occurring around 250-280°C corresponding to decarboxylation of the benzoic acid moiety [8]. The indole ring system demonstrates stability up to approximately 300°C before significant thermal degradation occurs [9].
The compound shows pH-dependent stability, with optimal stability observed in the pH range 4-8. Under strongly acidic conditions (pH < 2), protonation of the indole nitrogen may occur, while strongly basic conditions (pH > 10) promote complete ionization of the carboxylic acid group [10] [11]. The sulfonyl functional group remains stable across the entire physiologically relevant pH range [9].
The spectroscopic signature of 4-(1H-Indole-6-sulfonyl)benzoic acid reflects the electronic transitions and vibrational modes characteristic of its constituent functional groups [12]. In the ultraviolet-visible spectrum, the compound exhibits multiple absorption bands corresponding to π→π* transitions within the conjugated aromatic systems, with primary absorption maxima expected around 280-290 nm for the indole chromophore and 250-260 nm for the benzoic acid system [12].
Infrared spectroscopy reveals characteristic absorption bands including the carboxylic acid O-H stretch at approximately 3300-3500 cm⁻¹, the carbonyl C=O stretch around 1680-1720 cm⁻¹, and asymmetric and symmetric sulfonyl S=O stretches at 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively [12]. The indole N-H stretch appears around 3400-3450 cm⁻¹, while aromatic C-H stretches occur in the 3000-3100 cm⁻¹ region [12].
Nuclear magnetic resonance spectroscopy provides detailed structural information, with ¹H NMR signals for the indole N-H proton appearing as a broad singlet around 11-12 ppm, the carboxylic acid proton around 12-13 ppm, and aromatic protons distributed between 7-8 ppm [12]. ¹³C NMR spectroscopy shows the carbonyl carbon around 170-175 ppm, aromatic carbons between 110-140 ppm, and the characteristic indole carbon signals reflecting the bicyclic electronic environment [12].
The acid-base properties of 4-(1H-Indole-6-sulfonyl)benzoic acid are dominated by two ionizable functional groups: the carboxylic acid and the indole nitrogen-hydrogen bond [10] [11]. The carboxylic acid group exhibits typical weak acid behavior with an estimated pKₐ value of 3.2-4.2, similar to substituted benzoic acid derivatives [7] [13]. This acidic nature enables the formation of water-soluble sodium or potassium salts under basic conditions.
The indole nitrogen represents a very weak acid with a pKₐ value of approximately 16.7, consistent with the general behavior of indole compounds [10] [11]. Under normal aqueous conditions, deprotonation of the indole N-H bond does not occur, but it becomes significant only under strongly basic conditions (pH > 14) [11].
The compound can undergo protonation under strongly acidic conditions, with the indole nitrogen serving as a weak base (pKₐ of conjugate acid ≈ -2.4) [10] [11]. This protonation occurs preferentially at the indole nitrogen rather than at other potential basic sites within the molecule. The resulting 1H-indolium cation formation significantly alters the electronic properties and solubility characteristics of the compound [10].
The electronic structure of 4-(1H-Indole-6-sulfonyl)benzoic acid is characterized by extensive π-electron delocalization across the conjugated aromatic systems, modulated by the electron-withdrawing effects of the sulfonyl and carboxyl functional groups [14] [15]. The indole bicyclic system serves as an electron-rich aromatic domain, with the nitrogen lone pair contributing to the overall π-electron density through resonance interactions [15].
The sulfonyl bridge functions as a strong electron-withdrawing group, creating a significant electronic polarization within the molecule [9]. This electron withdrawal reduces the electron density on the indole system while simultaneously activating the benzoic acid ring toward electrophilic substitution reactions [9]. The carboxylic acid group further contributes to the overall electron-deficient character of the benzoic acid ring through its inductive and resonance effects [15].
Computational analysis of related indole sulfonyl derivatives indicates that the highest electron density regions are localized on the indole nitrogen atom and the aromatic carbon atoms ortho and para to the nitrogen [15]. Conversely, the lowest electron density regions correspond to the sulfonyl sulfur atom and the carboxylic acid carbon, reflecting their electron-deficient nature [15].
The frontier molecular orbital analysis of 4-(1H-Indole-6-sulfonyl)benzoic acid reveals critical information about its chemical reactivity and electronic properties [14] [15]. Based on computational studies of structurally similar compounds, the Highest Occupied Molecular Orbital energy is estimated to range between -6.2 to -6.8 eV, while the Lowest Unoccupied Molecular Orbital energy falls between -2.1 to -2.7 eV [15].
The resulting HOMO-LUMO energy gap of approximately 3.5-4.7 eV indicates moderate chemical reactivity and biological activity potential [15] [16]. This energy gap suggests that the compound possesses sufficient electronic stability for practical applications while maintaining adequate reactivity for chemical transformations [15].
The HOMO is primarily localized on the indole ring system, particularly around the nitrogen atom and adjacent carbon centers, consistent with the electron-rich nature of the indole nucleus [15]. The LUMO distribution extends across the entire conjugated system but shows significant density on the sulfonyl group and benzoic acid moiety, reflecting their electron-accepting character [15].
The frontier molecular orbital characteristics indicate that the compound should exhibit nucleophilic reactivity at the indole system and electrophilic reactivity at the sulfonyl and carboxyl centers, providing multiple sites for chemical modification and biological interaction [14] [15].